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Pharmacokinetic Data Summary

The following tables consolidate the key pharmacokinetic parameters from single and multiple ascending

dose studies.

Table 1: Key PK Parameters from MAD Study (Steady State) [1] [2]

Dose Accumulation Factor Time to Steady-State Geometric Mean Plasma Half-Life
30mg ~2 ~6-8 days ~30 hours
40mg ~2 ~6-8 days ~30 hours
50mg -~2 ~6-8 days ~30 hours

Table 2: Summary of Phase 1 Clinical Trial Designs [1] [2]

Study Design Doses Tested Key Objectives

SAD Open-label, partial parallel group 10 mg, 40 mg (fasting); 10 Safety, tolerability, PK, and
(N=12) mg (fed) food effect
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Study Design Doses Tested Key Objectives

MAD Double-blind, placebo-controlled, 30 mg, 40 mg, 50 mg (once  Safety, tolerability, and PK
parallel group (N=52) daily for 14 days) at steady-state

Experimental Protocol Details

The core methodologies from the phase 1 trials are outlined below.

e Overall Study Design: Two phase 1 studies were conducted in healthy male subjects (aged 18-55,
BMI 18-30 kg/m?). Only males were included to avoid artifical hematuria from menses, which could
confound a key safety measurement. The studies were approved by an Institutional Ethics Committee

and conducted in compliance with GCP and Declaration of Helsinki principles [2].

e SAD Study Protocol:

o Dosing & Conditions: Subjects received single doses of 10 mg or 40 mg under fasting
conditions, or 10 mg under fed conditions, in an open-label, partial parallel-group design [1] [2].

o Bioanalytical Methods: Blood samples were collected and centrifuged within 45 minutes of
drawing. Plasma was separated and stored at -20°C until analysis. The specific analytical
method (e.g., LC-MS/MS) was validated for stability under these conditions for up to 3 months

[2].
e MAD Study Protocol:

o Dosing & Conditions: Subjects received once-daily doses of 30 mg, 40 mg, or 50 mg of IMU-
838 or matching placebo for 14 days in a double-blind, randomized, placebo-controlled design
(1] 2].

o Pharmacokinetic Analysis: Blood samples for PK assessment were collected at predefined
time points. A validated assay was used to determine plasma concentrations of vidofludimus.
Non-compartmental analysis was performed to estimate PK parameters including AUC, Cmax,
and half-life [1] [2].

¢ Data Analysis for Dose Proportionality: The relationship between dose and systemic exposure (AUC
and Cmax) was analyzed after both single and multiple doses. The results demonstrated that increases

in exposure were proportional to the administered dose across the range of 10 mg to 50 mg [1].
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Pharmacokinetic Profile and Dosing Rationale

The diagram below illustrates the relationship between vidofludimus calcium's core pharmacokinetic

properties and their clinical implications.
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The established PK profile and ongoing clinical development suggest that vidofludimus calcium is a

promising next-generation DHODH inhibitor [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Vidofludimus dose-proportional pharmacokinetics]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548869#vidofludimus-dose-

proportional-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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